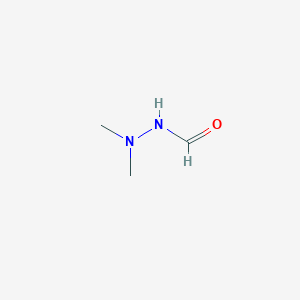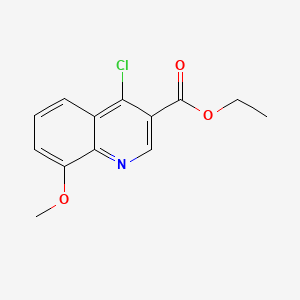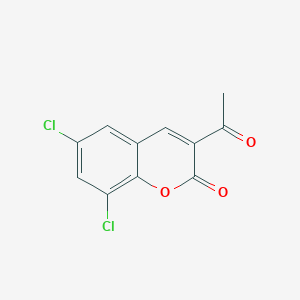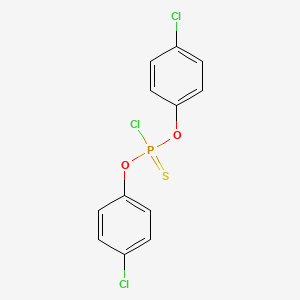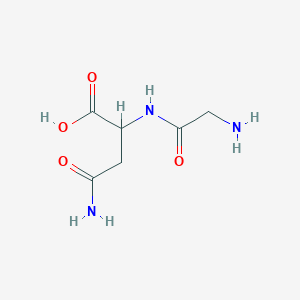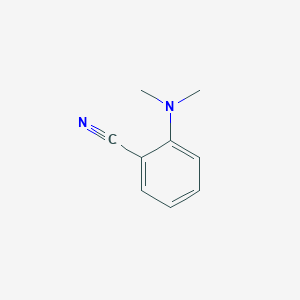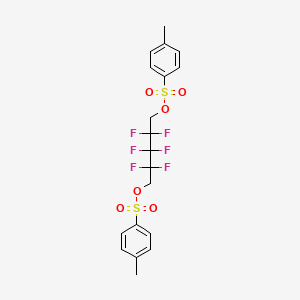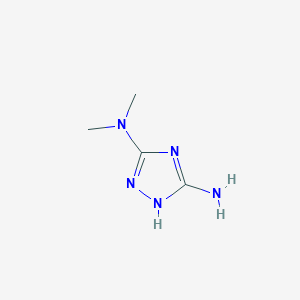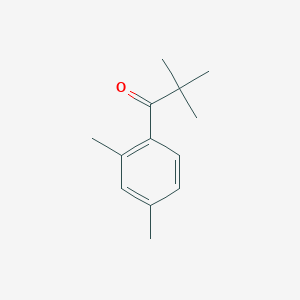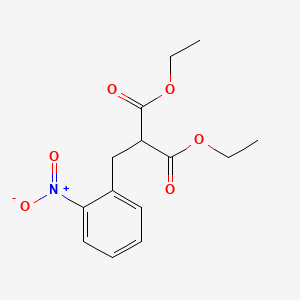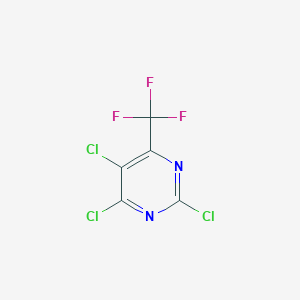
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 of the ring. The specific compound is further modified by the presence of chlorine and trifluoromethyl groups, which are likely to influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in several studies. For instance, the regiospecific synthesis of 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines has been achieved through reactions of 4-alkoxy-1,1,1-trifluoro[chloro]-alk-3-en-2-ones with 6-trifluoro(chloro]methyl-2-hydrazine pyrimidines . Another study reports the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines via cyclocondensation, using Ti(Oi-Pr)4 or BF3·OEt2 as catalysts . These methods highlight the potential for creating a variety of substituted pyrimidines, including those with trifluoromethyl and chloro groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often determined using crystallography. For example, the crystal structure of a related compound, ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, was elucidated to understand its conformation and bonding . Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution, as seen in the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles . The reactivity of such compounds is influenced by the electron-withdrawing effects of substituents like the trifluoromethyl group, which can activate the pyrimidine ring towards nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, basicity, and solubility. The optical properties of a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines were studied, revealing absorption and emission wavelengths controlled by the donor effect of terminal aryl groups . Although not directly related to 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine, this study indicates how substituents can modify the optical properties of pyrimidine derivatives.
Applications De Recherche Scientifique
1. Agrochemical and Pharmaceutical Industries
- Application : “2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine” and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Therapeutic Potentials
- Application : Pyrimidine scaffolds, including “2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine”, have been found to have diverse therapeutic potentials .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .
3. Anticancer Activity
- Application : Tetrasubstituted pyrimidine derivatives, including “2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine”, have shown potential as anticancer agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : One study reported ERα and VEGFR-2 ligands in the form of 2, 4-disubstituted pyrimidine derivatives and tested them against the MCF-7 cancer cell lines . The compound had ERα binding affinity (IC 50 = 1.64 μM) and inhibition activity against VEGFR-2 (IC 50 = 0.085 μM) .
4. Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients
- Application : Trifluoromethylpyridine (TFMP) and its derivatives, including “2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods of Application : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of TFMP, have been reported . This compound is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
5. Antitumor Agents
- Application : 2,4,5-Trisubstituted pyrimidine derivatives, including “2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine”, have been synthesized as potential antitumor agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The synthesized 2,4,5-trisubstituted pyrimidine derivatives were evaluated for their antitumor activity against a panel of cancer cell lines including colorectal, breast, lung, ovarian, cervical and pancreatic cancer cells .
6. Key Structural Ingredient in Agrochemical and Pharmaceutical Compounds
- Application : Trifluoromethylpyridine (TFMP) and its intermediates, including “2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine”, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- Methods of Application : The demand for TFMP derivatives has been increasing steadily in the last 30 years . Various methods for introducing TFMP groups within the structures of other molecules have been reported . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
Safety And Hazards
Propriétés
IUPAC Name |
2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl3F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRINPQMOLZWJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318465 | |
| Record name | 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine | |
CAS RN |
84737-23-5 | |
| Record name | 84737-23-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



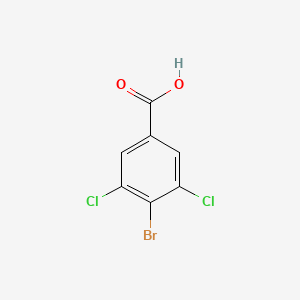

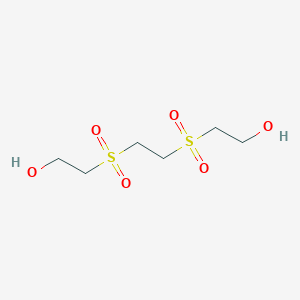
![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)
